molecular formula C21H19N7 B1193650 Pde10-IN-1 CAS No. 1516896-09-5

Pde10-IN-1

Cat. No.: B1193650
CAS No.: 1516896-09-5
M. Wt: 369.432
InChI Key: ZLHNYULRKIEGAY-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pde10-IN-1, also known as SEP-0372814, is a compound used primarily for research purposes. It is an inhibitor of phosphodiesterase 10 (PDE10), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE10 is predominantly expressed in the brain, particularly in the striatum, and is involved in various neurological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pde10-IN-1 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and identity of the compound throughout the production process .

Chemical Reactions Analysis

Types of Reactions

Pde10-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity. Substitution reactions can yield a variety of analogs with different functional groups, potentially enhancing or modifying the compound’s properties .

Mechanism of Action

Pde10-IN-1 exerts its effects by inhibiting the activity of PDE10, an enzyme responsible for the hydrolysis of cAMP and cGMP. By inhibiting PDE10, this compound increases the intracellular levels of these cyclic nucleotides, leading to the activation of downstream signaling pathways. In the brain, this results in the modulation of dopaminergic and glutamatergic neurotransmission, which is associated with the compound’s potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Pde10-IN-1 is compared with other PDE10 inhibitors, such as papaverine and quinazoline-based derivatives. While all these compounds share the ability to inhibit PDE10, this compound is unique in its specific binding affinity and selectivity for PDE10. This makes it a valuable tool for studying the enzyme’s role in various biological processes and for developing new therapeutic agents .

List of Similar Compounds

Properties

IUPAC Name

2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHNYULRKIEGAY-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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